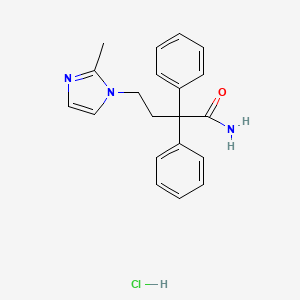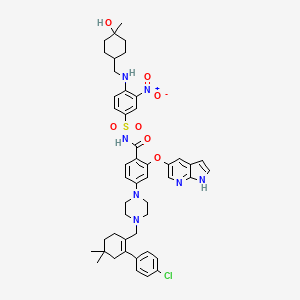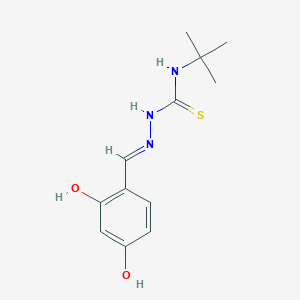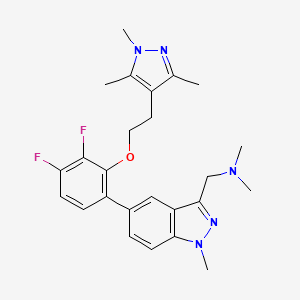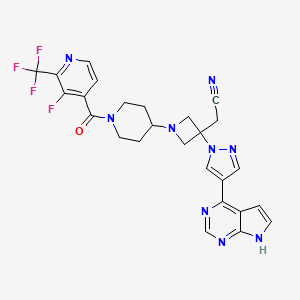
イタシチニブ
概要
説明
イタチニブは、INCB039110としても知られており、ヤヌスキナーゼ1(JAK1)の強力かつ選択的な阻害剤です。主に、さまざまな炎症性および自己免疫疾患、ならびに特定の種類のがんの治療に使用されます。 イタチニブは、キメラ抗原受容体T細胞療法に関連する、潜在的に生命を脅かす副作用であるサイトカイン放出症候群の軽減に有望であることが示されています .
2. 製法
合成経路と反応条件: イタチニブの合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、ピリジン環の形成、フッ素原子の導入、およびニトリル基の組み込みが含まれます。 反応条件は、通常、水素化ナトリウムなどの強塩基と、ジメチルホルムアミドなどの溶媒の使用を伴います .
工業的生産方法: イタチニブの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは収率と純度が最適化されており、精製にはしばしば高速液体クロマトグラフィーが使用されます。 反応条件は、最終製品の一貫性と品質を確保するために厳密に管理されます .
科学的研究の応用
Itacitinib has a wide range of scientific research applications:
Chemistry: Itacitinib is used as a model compound in the study of JAK inhibitors and their synthetic routes.
Biology: Itacitinib is studied for its effects on cytokine signaling pathways and immune cell function.
Medicine: Itacitinib is being investigated for its potential in treating autoimmune diseases, inflammatory conditions, and certain cancers.
作用機序
イタチニブは、JAK-STATシグナル伝達経路における重要な酵素であるJAK1を選択的に阻害することにより、その効果を発揮します。この経路は、サイトカイン受容体から核へのシグナルの伝達に関与しており、炎症と免疫応答に関与する遺伝子の発現につながります。 JAK1を阻害することにより、イタチニブは、炎症性サイトカインの産生を減らし、免疫細胞の活性を調節します .
類似化合物:
トファシチニブ: 関節リウマチの治療に使用されるJAK1およびJAK3阻害剤。
ルキソリチニブ: 骨髄線維症と真性多血症の治療に使用されるJAK1およびJAK2阻害剤。
バリシチニブ: 関節リウマチの治療に使用されるJAK1およびJAK2阻害剤.
比較: イタチニブは、JAK1に対する選択性で独自であり、他のJAKファミリーメンバーの阻害に関連する副作用のリスクを軽減します。 この選択性は、JAK1が主要な役割を果たす疾患の治療に、イタチニブを有望な候補にします .
生化学分析
Biochemical Properties
Itacitinib plays a significant role in biochemical reactions, particularly in the JAK-STAT signaling pathway. It interacts with JAK1, a key enzyme in this pathway, and inhibits its activity . This interaction is crucial in regulating the immune response and inflammation .
Cellular Effects
Itacitinib has broad anti-inflammatory activity and can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to significantly and dose-dependently reduce levels of multiple cytokines implicated in Cytokine Release Syndrome (CRS) in several in vitro and in vivo models .
Molecular Mechanism
The molecular mechanism of Itacitinib involves its binding to JAK1, inhibiting its activity, and subsequently reducing the phosphorylation of STAT1, a downstream effector in the JAK-STAT pathway . This inhibition disrupts the signaling of several cytokines involved in inflammation and immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, Itacitinib has shown to have stable effects over time. It continues to inhibit JAK1 and reduce cytokine levels even after prolonged use .
Dosage Effects in Animal Models
In animal models, the effects of Itacitinib vary with different dosages. At clinically relevant doses, Itacitinib was well-tolerated and did not significantly inhibit the proliferation or antitumor killing capacity of CAR T-cell constructs
Metabolic Pathways
Itacitinib is involved in the JAK-STAT signaling pathway. By inhibiting JAK1, it impacts the signaling of several cytokines involved in this pathway
Transport and Distribution
It is known to be orally administered and has broad anti-inflammatory activity, suggesting it may be widely distributed in the body .
Subcellular Localization
The subcellular localization of Itacitinib is not explicitly known. As a JAK1 inhibitor, it likely interacts with JAK1 at the location of this enzyme, which is associated with the cytoplasmic portion of cytokine receptors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of itacitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyridine ring, introduction of fluorine atoms, and the incorporation of a nitrile group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods: Industrial production of itacitinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
化学反応の分析
反応の種類: イタチニブは、以下を含むさまざまな化学反応を起こします。
酸化: イタチニブは、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、イタチニブをその還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、イタチニブのさまざまな誘導体が含まれ、それらの薬理学的特性をさらに研究することができます .
4. 科学的研究アプリケーション
イタチニブは、幅広い科学的研究アプリケーションを持っています。
類似化合物との比較
Tofacitinib: A JAK1 and JAK3 inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Comparison: Itacitinib is unique in its selectivity for JAK1, which reduces the risk of side effects associated with the inhibition of other JAK family members. This selectivity makes itacitinib a promising candidate for the treatment of diseases where JAK1 plays a predominant role .
特性
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
| Record name | Itacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB39110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ITACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q1: What is the primary molecular target of Itacitinib?
A: Itacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , , , , ].
Q2: How does Itacitinib's inhibition of JAK1 affect downstream signaling pathways?
A: By inhibiting JAK1, Itacitinib disrupts the phosphorylation of signal transducer and activator of transcription (STAT) proteins []. This, in turn, inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma (IFN-γ) [, , , , , , , ].
Q3: What is the significance of the JAK/STAT pathway in disease pathology?
A: The JAK/STAT pathway plays a crucial role in regulating immune responses, cell growth, and differentiation [, , ]. Dysregulation of this pathway is implicated in various inflammatory diseases, myeloproliferative disorders, and malignancies [].
Q4: How does Itacitinib's selectivity for JAK1 compare to other JAK inhibitors?
A: Unlike some other JAK inhibitors that target multiple JAK family members, Itacitinib exhibits a higher selectivity for JAK1 over JAK2 [, ]. This selectivity is important as it may contribute to a potentially improved safety profile by minimizing off-target effects on JAK2-dependent processes, such as hematopoiesis [].
Q5: What is the primary route of Itacitinib elimination?
A: Itacitinib is primarily metabolized by cytochrome P450 (CYP)3A4, with minimal renal elimination [, , ].
Q6: How does hepatic impairment affect the pharmacokinetics of Itacitinib?
A: Moderate to severe hepatic impairment leads to increased exposure (AUC and Cmax) of Itacitinib []. This finding necessitates dose adjustments for patients with hepatic impairment [].
Q7: How do strong CYP3A inhibitors affect Itacitinib's pharmacokinetics?
A: Co-administration of Itacitinib with strong CYP3A inhibitors significantly increases its exposure [, ]. This interaction requires careful consideration and potential dose adjustments to prevent adverse effects.
Q8: Are there any recommended dose adjustments for patients with renal impairment?
A: Based on studies in patients with severe renal impairment and end-stage renal disease, no dose adjustment is recommended for Itacitinib in patients with impaired renal function [].
Q9: What clinical indications are being investigated for Itacitinib?
A: Itacitinib is being investigated for its therapeutic potential in a range of conditions, including: * Acute and chronic graft-versus-host disease (GVHD) [, , , , , , ] * Cytokine release syndrome (CRS) associated with CAR T-cell therapy [, ] * Myelofibrosis [] * T-cell prolymphocytic leukemia (T-PLL) [, ] * Solid tumors, including pancreatic cancer, in combination with chemotherapy or immunotherapy [, ] * Hemophagocytic Lymphohistiocytosis (HLH) []
Q10: What is the rationale for using Itacitinib in GVHD?
A: The rationale for Itacitinib's use in GVHD stems from its ability to inhibit the production of pro-inflammatory cytokines like IFN-γ and IL-6, which are key mediators in the pathogenesis of GVHD [, , , ].
Q11: How effective is Itacitinib in preventing CRS associated with CAR T-cell therapy?
A: Preliminary results from clinical trials suggest that prophylactic treatment with Itacitinib can reduce the incidence and severity of CRS in patients receiving CAR T-cell therapy [, ].
Q12: Has Itacitinib shown any promising activity in specific lymphoma subtypes?
A: Clinical trials indicate that Itacitinib, in combination with other agents, exhibits promising activity in classic Hodgkin lymphoma and non-germinal center B-cell-like diffuse large B-cell lymphoma [].
Q13: What role does inflammation play in the efficacy of Itacitinib in lung cancer?
A: Research suggests that Itacitinib may be particularly beneficial for lung cancer patients with elevated inflammation who do not respond well to PD-1 blockade alone. Adding Itacitinib to PD-1 blockade in this patient population may improve immune function and enhance anti-tumor responses [].
Q14: Have any biomarkers been identified for predicting response to Itacitinib in aGVHD?
A: Elevated plasma levels of ST2 and TNFR1 at baseline have been associated with a lower likelihood of response to Itacitinib combined with corticosteroids in acute GVHD [].
Q15: Are there any potential response-to-treatment biomarkers for Itacitinib in aGVHD?
A: Decreases in ProCALCA/CALCA, ST2, and TNFR1 over time have been linked to a positive response to Itacitinib in acute GVHD [].
Q16: What is the role of MCP3 and REG3A in predicting response to Itacitinib in aGVHD?
A: Monocyte chemotactic protein (MCP)3, along with the known aGVHD prognostic biomarker regenerating islet-derived protein (REG)3A, appear to stratify complete responders from non-responders to Itacitinib in acute GVHD, potentially serving as predictive biomarkers [].
Q17: What are the most common adverse events observed with Itacitinib treatment?
A: The most frequently reported adverse events in clinical trials of Itacitinib include: * Fatigue [, , ] * Nausea [, , ] * Anemia [, ] * Thrombocytopenia [, , ] * Neutropenia [, , ]
Q18: Are there any specific safety concerns associated with Itacitinib use in patients with pre-existing conditions?
A: Patients with pre-existing thrombocytopenia may be at an increased risk of severe thrombocytopenia when treated with Itacitinib [].
Q19: How does Itacitinib affect cardiac safety?
A: A comprehensive cardiac safety analysis revealed no clinically meaningful effects of Itacitinib on cardiac conduction parameters, including QTc interval, even at concentrations exceeding those expected in clinical practice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
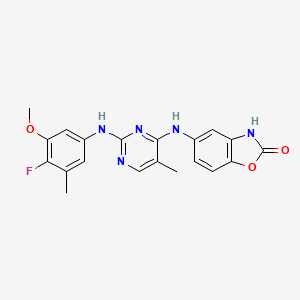

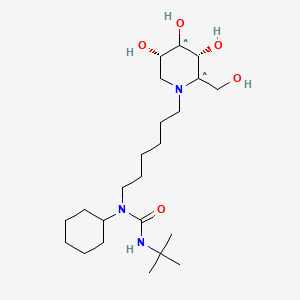
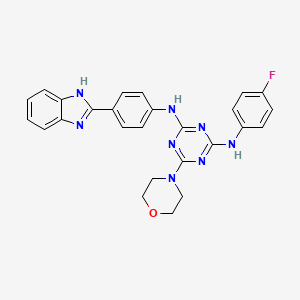
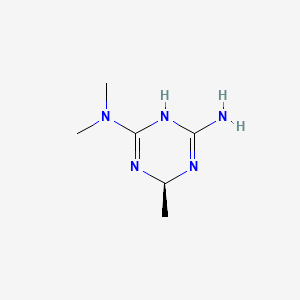
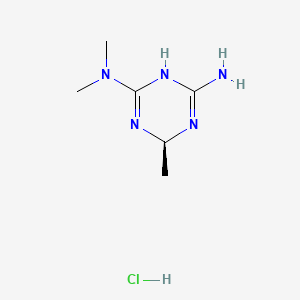
![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)
